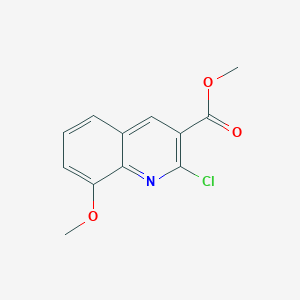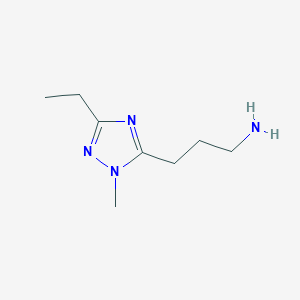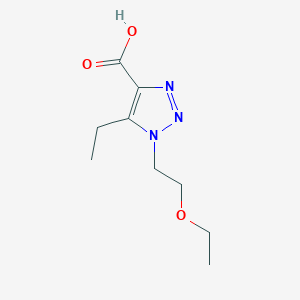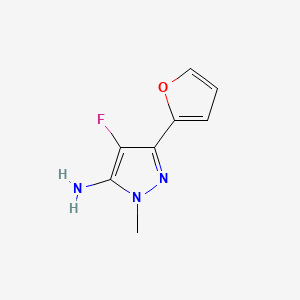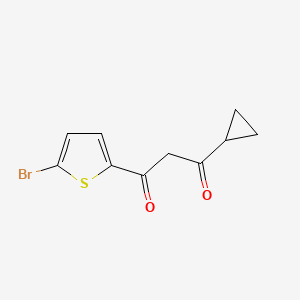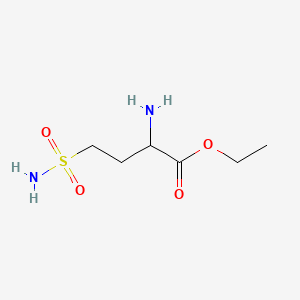
Ethyl 2-amino-4-sulfamoylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-amino-4-sulfamoylbutanoate is an organic compound with the molecular formula C6H14N2O4S It is a derivative of butanoic acid and contains both amino and sulfonamide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-4-sulfamoylbutanoate can be synthesized through a multi-step process. One common method involves the reaction of ethyl 2-bromo-4-sulfamoylbutanoate with ammonia. The reaction typically occurs under mild conditions, with the use of a solvent such as ethanol. The reaction proceeds as follows:
- Ethyl 2-bromo-4-sulfamoylbutanoate is dissolved in ethanol.
- Ammonia gas is bubbled through the solution.
- The reaction mixture is stirred at room temperature for several hours.
- The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-amino-4-sulfamoylbutanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The ethyl ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of corresponding substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-amino-4-sulfamoylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 2-amino-4-sulfamoylbutanoate involves its interaction with specific molecular targets. The amino and sulfonamide groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-amino-4-sulfamoylbutanoate can be compared with other similar compounds, such as:
This compound: Similar structure but different functional groups.
This compound: Contains a different ester group.
This compound: Lacks the sulfonamide group.
These compounds share some chemical properties but differ in their reactivity and applications. This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C6H14N2O4S |
|---|---|
Molekulargewicht |
210.25 g/mol |
IUPAC-Name |
ethyl 2-amino-4-sulfamoylbutanoate |
InChI |
InChI=1S/C6H14N2O4S/c1-2-12-6(9)5(7)3-4-13(8,10)11/h5H,2-4,7H2,1H3,(H2,8,10,11) |
InChI-Schlüssel |
UOGPWLYDKZXCHR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CCS(=O)(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


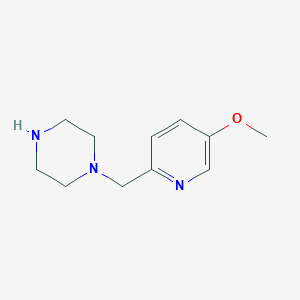

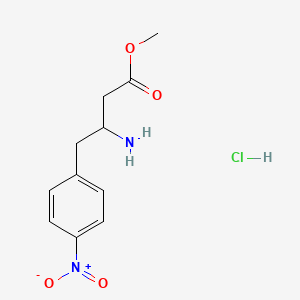
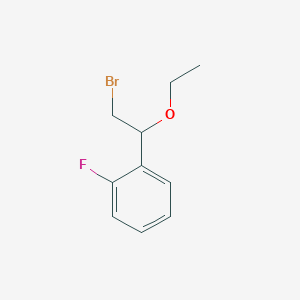

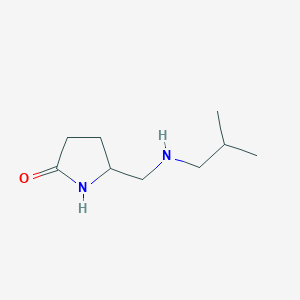
![1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13628252.png)
